3-Ethoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde
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Overview
Description
3-Ethoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C19H22O5 This compound is characterized by the presence of an ethoxy group, a prop-2-enylphenoxy group, and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2-bromoethyl prop-2-enylphenyl ether in the presence of a base such as potassium carbonate. This reaction forms the intermediate this compound.
Purification: The intermediate is then purified using standard techniques such as recrystallization or column chromatography to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and prop-2-enylphenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-Ethoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzoic acid.
Reduction: 3-Ethoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]benzaldehyde
- 3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde
- 4-[2-(dimethylamino)ethoxy]benzaldehyde
Uniqueness
3-Ethoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde is unique due to the presence of the prop-2-enylphenoxy group, which imparts distinct chemical and biological properties. This structural feature may influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
3-ethoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-3-7-17-8-5-6-9-18(17)23-12-13-24-19-11-10-16(15-21)14-20(19)22-4-2/h3,5-6,8-11,14-15H,1,4,7,12-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYZTFNBYZJOFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCOC2=CC=CC=C2CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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